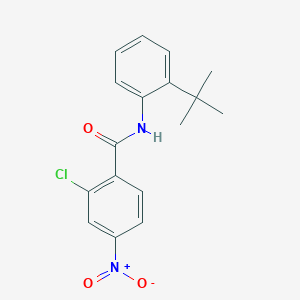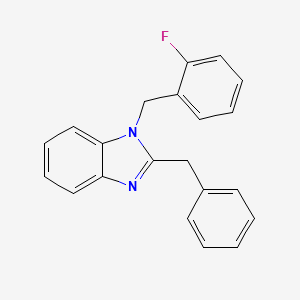![molecular formula C15H10F5NO2 B5713199 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been studied for its potential as an anti-inflammatory, anti-cancer, and analgesic agent. In
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. It also inhibits the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2, which reduces inflammation. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, it has been shown to have analgesic properties by inhibiting the activity of nociceptive neurons.
Advantages and Limitations for Lab Experiments
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its pharmacological properties, making it a well-established compound for research. However, there are also limitations to using 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the toxicity and safety of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide.
Future Directions
There are several future directions for the research of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide. One potential direction is to study its potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation. Another direction is to study its potential as an anti-cancer agent for the treatment of various types of cancer. Additionally, more research is needed to fully understand the mechanism of action and safety of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide.
Synthesis Methods
The synthesis of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(difluoromethoxy)aniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide as a white solid with a high purity.
Scientific Research Applications
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been found to have analgesic properties by inhibiting the activity of nociceptive neurons.
properties
IUPAC Name |
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c16-14(17)23-12-3-1-2-9(8-12)13(22)21-11-6-4-10(5-7-11)15(18,19)20/h1-8,14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEAQUKAGVWSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)





